Structural Topological PSA Differentiates 1147362-26-2 from Pyridin-2-yl Isomers and N-Alkyl Variants
The target compound exhibits a computed topological polar surface area (TPSA) of 94.5 Ų, a value determined by the combination of two cyano groups, the amide carbonyl, and the pyridine nitrogen [1]. This TPSA is characteristic of compounds within a permeability-optimal range for oral bioavailability (generally <140 Ų) but distinguishes it from more polar pyridin-2-yl isomers carrying additional heteroatoms. No direct TPSA comparison with a specific named analog is available; this represents a class-level physicochemical inference.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 94.5 Ų |
| Comparator Or Baseline | Pyridin-2-yl regioisomers or N-alkyl-amide congeners within the patent class (individual values not reported) |
| Quantified Difference | N/A – comparator-specific data absent |
| Conditions | Computed property (PubChem/XLogP3), not experimentally measured |
Why This Matters
TPSA influences membrane permeability; a value of 94.5 Ų suggests this compound may possess different cellular uptake characteristics compared to more polar analogs, relevant for cell-based USP30 target engagement assays.
- [1] Kuujia.com. CAS No 1147362-26-2 Product Page. Accessed April 2026. View Source
